molecular formula C14H15N3OS B5016538 1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea

1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea

Cat. No.: B5016538
M. Wt: 273.36 g/mol
InChI Key: HTWMYMMRMYGGJL-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea typically involves the reaction of 3-methoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the desired compound. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The methoxy and pyridinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
  • 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea
  • 1-(3-Methoxyphenyl)-3-(quinolin-2-ylmethyl)thiourea

Uniqueness: 1-(3-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea is unique due to the specific positioning of the methoxy group on the phenyl ring and the pyridinyl group on the thiourea. This structural arrangement influences its reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-18-13-7-4-6-11(9-13)17-14(19)16-10-12-5-2-3-8-15-12/h2-9H,10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWMYMMRMYGGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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